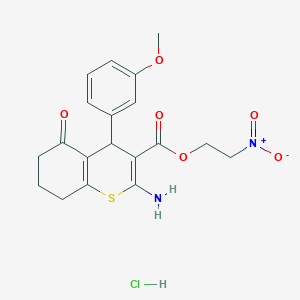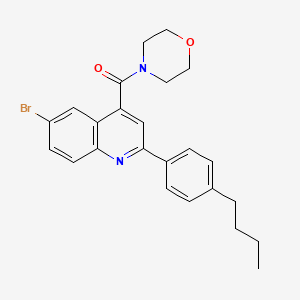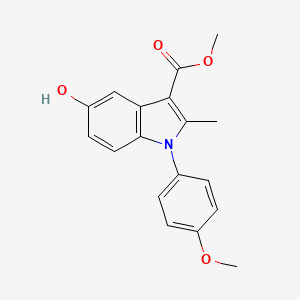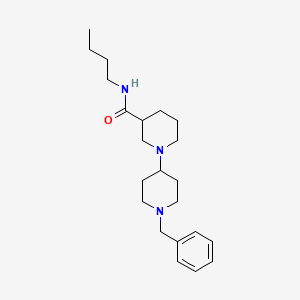![molecular formula C17H11BrFNO2S2 B6137381 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6137381.png)
5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound belongs to the class of thiazolidinone derivatives and has been studied extensively for its various biological activities.
Mécanisme D'action
The mechanism of action of 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed that the compound exerts its biological activities by targeting specific enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one exhibits various biochemical and physiological effects. The compound has been shown to possess potent anti-inflammatory and antimicrobial properties. Additionally, it has been found to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent biological activity. However, the compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. These include further studies to understand its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in the field of medicine.
In conclusion, 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound exhibits potent anti-inflammatory, antimicrobial, and anticancer properties, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods. One of the most common methods involves the reaction of 3-bromo-4-[(4-fluorobenzyl)oxy]benzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The resulting product is then treated with a suitable oxidizing agent to obtain the final compound.
Applications De Recherche Scientifique
The scientific research community has shown great interest in the potential applications of 5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. This compound has been studied for its various biological activities, including its anti-inflammatory, antimicrobial, and anticancer properties.
Propriétés
IUPAC Name |
(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO2S2/c18-13-7-11(8-15-16(21)20-17(23)24-15)3-6-14(13)22-9-10-1-4-12(19)5-2-10/h1-8H,9H2,(H,20,21,23)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNOZBUTERYKHE-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-5-{[(3-methoxyphenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6137302.png)



![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)

![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)
![methyl 2-{[N-(3-bromophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6137383.png)



